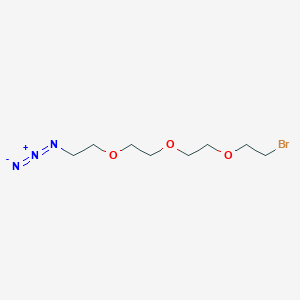
ブロモ-PEG3-アジド
概要
説明
Bromo-PEG3-azide: is a compound that consists of a polyethylene glycol (PEG) chain with a bromide group at one end and an azide group at the other. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage. The bromide group is a good leaving group for nucleophilic substitution reactions .
科学的研究の応用
Bromo-PEG3-azide has a wide range of applications in scientific research, including:
作用機序
Target of Action
Bromo-PEG3-azide is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . Its primary targets are molecules containing Alkyne, DBCO, or BCN groups . These targets play a crucial role in the formation of stable triazole linkages via click chemistry .
Mode of Action
Bromo-PEG3-azide interacts with its targets through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions result in the formation of a stable triazole linkage .
Biochemical Pathways
The biochemical pathways affected by Bromo-PEG3-azide are primarily related to the ubiquitin-proteasome system . By forming a stable triazole linkage with target proteins, PROTACs can selectively degrade these proteins .
Pharmacokinetics
It is known that the hydrophilic peg spacer in bromo-peg3-azide increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of Bromo-PEG3-azide’s action is the formation of a stable triazole linkage with target proteins . This linkage allows for the selective degradation of these proteins via the ubiquitin-proteasome system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bromo-PEG3-azide. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the compound’s stability and solubility can be affected by the pH and temperature of the environment .
生化学分析
Biochemical Properties
Bromo-PEG3-Azide interacts with various biomolecules through its azide group. This group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This interaction allows Bromo-PEG3-Azide to be used in the synthesis of a series of PROTACs.
Cellular Effects
The effects of Bromo-PEG3-Azide on cells and cellular processes are largely determined by the biomolecules it interacts with. Its ability to form stable triazole linkages allows it to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Bromo-PEG3-Azide exerts its effects through its azide group. This group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
準備方法
Synthetic Routes and Reaction Conditions: Bromo-PEG3-azide can be synthesized by reacting a PEG chain with a bromide group and an azide group. The azide ion (N₃⁻) is a great nucleophile and can be used in nucleophilic substitution reactions. The usual procedure involves using an azide salt such as sodium azide (NaN₃) or potassium azide (KN₃) with the appropriate alkyl halide in a polar aprotic solvent such as acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of Bromo-PEG3-azide involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions: Bromo-PEG3-azide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromide group can be displaced by nucleophiles such as azide ions, resulting in the formation of azide derivatives.
Click Chemistry: The azide group can react with alkynes, BCN, and DBCO to form stable triazole linkages.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Click Chemistry: Copper (I) catalysts are often used to facilitate the reaction between azides and alkynes.
Major Products:
Azide Derivatives: Formed through nucleophilic substitution reactions.
Triazole Linkages: Formed through Click Chemistry reactions.
類似化合物との比較
Bromo-PEG3-acid: Contains a bromide group and a carboxyl group, used for bioconjugation and synthesis of small molecules.
Bromo-PEG2-azide: Similar structure with a shorter PEG chain, used in similar applications.
Uniqueness: Bromo-PEG3-azide is unique due to its combination of a bromide group and an azide group, which allows it to participate in both nucleophilic substitution and Click Chemistry reactions. The PEG spacer enhances its solubility in aqueous media, making it versatile for various applications .
特性
IUPAC Name |
1-azido-2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJKYJPWZDLXTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCBr)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


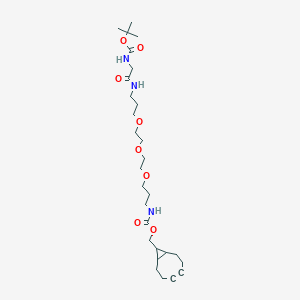

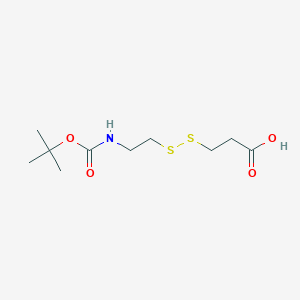


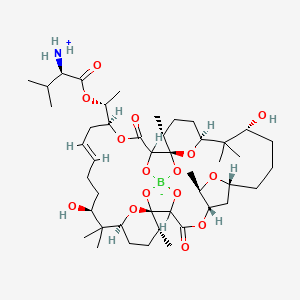
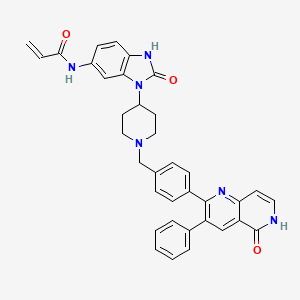
![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)

